molecular formula C15H16O2 B15242461 1-(Benzyloxy)-4-(methoxymethyl)benzene CAS No. 914296-77-8

1-(Benzyloxy)-4-(methoxymethyl)benzene

Cat. No.: B15242461
CAS No.: 914296-77-8
M. Wt: 228.29 g/mol
InChI Key: SMFGHKKUAMEZOG-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-4-(methoxymethyl)benzene is an organic compound with the molecular formula C15H16O2 It is characterized by a benzene ring substituted with a benzyloxy group and a methoxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)-4-(methoxymethyl)benzene can be synthesized through several methods. One common approach involves the reaction of 4-hydroxybenzyl alcohol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzyloxy)-4-(methoxymethyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding benzoic acid derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of benzyl alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyloxy or methoxymethyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a base.

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Benzyloxy)-4-(methoxymethyl)benzene has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-4-(methoxymethyl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

    1-(Methoxymethyl)benzene: Lacks the benzyloxy group, resulting in different chemical properties and reactivity.

    4-(Benzyloxy)benzaldehyde: Contains an aldehyde group instead of a methoxymethyl group, leading to distinct chemical behavior.

    1-(Benzyloxy)-4-methylbenzene: Substituted with a methyl group instead of a methoxymethyl group, affecting its reactivity and applications.

Properties

CAS No.

914296-77-8

Molecular Formula

C15H16O2

Molecular Weight

228.29 g/mol

IUPAC Name

1-(methoxymethyl)-4-phenylmethoxybenzene

InChI

InChI=1S/C15H16O2/c1-16-11-14-7-9-15(10-8-14)17-12-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3

InChI Key

SMFGHKKUAMEZOG-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC=C(C=C1)OCC2=CC=CC=C2

Origin of Product

United States

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